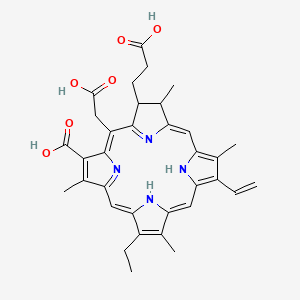

Chlorin e6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La Chlorine E6 est un photosensibilisateur bien connu utilisé en photothérapie dynamique (PDT) et en diagnostic photodynamique (PDD). Elle est dérivée de la chlorophylle et possède une structure unique qui lui permet de produire de l'oxygène singulet lorsqu'elle est exposée à la lumière, ce qui la rend efficace dans le traitement de diverses affections médicales, notamment certains types de cancer .

Méthodes De Préparation

La Chlorine E6 peut être synthétisée par plusieurs méthodes. Une approche courante consiste à extraire la chlorophylle de sources naturelles, suivie d'une modification chimique. Par exemple, la chlorophylle peut être extraite de la biomasse de Spirulina platensis à l'aide d'éthanol, puis convertie en phéophytine a à l'aide d'acide chlorhydrique. Cet intermédiaire est ensuite transformé pour obtenir la Chlorine E6 .

Une autre méthode consiste à la synthèse verte de la Chlorine E6, où la chlorophylle subit une hydrolyse alcaline et une acidification pour produire le composé. Cette méthode est considérée comme écologique et efficace .

Analyse Des Réactions Chimiques

Conjugation and Functionalization Reactions

Ce6’s carboxylic acid groups enable covalent modifications for targeted therapies:

-

Nanocluster Formation :

Ce6 solubilizes hydrophobic superparamagnetic iron oxide nanoparticles (SPIONs) via oil-in-water emulsion, forming stable nanoclusters (18–22 nm) without surfactants. This enhances photodynamic and magnetic resonance imaging capabilities . -

Carbohydrate Conjugation :

Maltotriose (Mal₃) is linked to Ce6 via tetraethylene glycol (TEG) using copper-catalyzed azide-alkyne cycloaddition (CuAAC), improving water solubility and tumor targeting . -

Amino Acid Derivatives :

Aspartyl and lysyl conjugates at the 15²-carboxylic acid position are synthesized using DCC/DMAP activation, achieving 36–56% yields. These derivatives enhance cellular uptake in PDT applications .

Photochemical Reactions

Under light irradiation (λ = 660–670 nm), Ce6 undergoes excitation and energy transfer to generate reactive oxygen species (ROS):

Table 2: Photochemical Pathways

| Mechanism | Process | ROS Produced | Biological Effect |

|---|---|---|---|

| Type I (Radicals) | Electron transfer from Ce6* to substrates → superoxide (O₂⁻) | O₂⁻, H₂O₂, - OH | Lipid peroxidation |

| Type II (Singlet) | Energy transfer from Ce6* to molecular oxygen → singlet oxygen (¹O₂) | ¹O₂ | Protein/DNA oxidation |

The quantum yield of ¹O₂ generation increases by 1.7-fold when Ce6 is embedded in phospholipid nanoparticles (18.4 nm diameter), due to reduced fluorescence quenching and enhanced intersystem crossing .

Stability and Degradation

-

pH-Dependent Behavior :

Ce6 exhibits higher cellular uptake at acidic pH (common in tumor microenvironments), enhancing therapeutic selectivity. -

Oxidative Degradation :

Prolonged irradiation in oxygen-rich environments leads to photobleaching, reducing Ce6’s efficacy over time. Encapsulation in phospholipids mitigates this by 34% .

Analytical Characterization

-

Absorption Spectrum :

Peak absorbance at 401 nm (ε = 169,000 M⁻¹cm⁻¹) with a Q-band at 654 nm . -

Emission Spectrum :

Fluorescence maxima at 662 nm in phosphate buffer (pH 7.4), utilized for real-time monitoring of PDT .

This comprehensive analysis underscores Ce6’s versatility in synthetic chemistry and photodynamic applications. Recent advances in conjugation techniques and nanoparticle formulations address historical limitations in solubility and selectivity, positioning Ce6 as a cornerstone agent in oncologic and diagnostic research.

Applications De Recherche Scientifique

Chlorin E6 has a wide range of scientific research applications:

Chemistry: It is used as a photosensitizer in various chemical reactions, including the production of singlet oxygen.

Biology: This compound is used in studies involving oxidative stress and its effects on biological systems.

Medicine: The compound is widely used in photodynamic therapy for treating cancers, infections, and skin diseases. .

Industry: This compound is used in the development of photoacoustic imaging agents and other diagnostic tools.

Mécanisme D'action

The primary mechanism of action of Chlorin E6 involves the production of singlet oxygen upon exposure to light. This singlet oxygen induces oxidative stress, leading to the destruction of targeted cells. The compound’s ability to produce singlet oxygen is due to its efficient population of the triplet manifold, which allows energy transfer to molecular oxygen .

Comparaison Avec Des Composés Similaires

La Chlorine E6 est unique parmi les photosensibilisateurs en raison de son efficacité élevée dans la production d'oxygène singulet et de sa capacité à être activée par la lumière. Les composés similaires comprennent :

Chlorine E4 : Un produit de dégradation de la Chlorine E6 avec des propriétés similaires mais une efficacité inférieure.

Rhodin G 7 7 1 -ester éthylique : Un dérivé de la Chlorine E6 avec une cytotoxicité plus élevée dans certaines lignées cellulaires cancéreuses.

N-aspartylchlorine E6 (Talaporfine) : Un autre dérivé utilisé en photothérapie dynamique avec des longueurs d'onde d'activation différentes.

La Chlorine E6 se distingue par son équilibre entre efficacité, sécurité et polyvalence dans diverses applications.

Propriétés

Numéro CAS |

744956-10-3 |

|---|---|

Formule moléculaire |

C34H36N4O6 |

Poids moléculaire |

596.7 g/mol |

Nom IUPAC |

18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |

InChI |

InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44) |

Clé InChI |

OYINILBBZAQBEV-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |

SMILES canonique |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |

Key on ui other cas no. |

19660-77-6 |

Pictogrammes |

Irritant |

Synonymes |

13-carboxy-17-(2-carboxyethyl)-15-carboxymethyl-17,18-trans-dihydro-3-vinyl-8-ethyl-2,7,12,18-tetramethylporphyrin 2-porphinepropionic acid, 18-carboxy-20-(carboxymethyl)-13-ethyl-2beta,3-dihydro-3beta,7,12,17-tetramethyl-8-vinyl- 21h,23h-porphine-2-propanoic acid, 18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-, (2S-trans)- 21h,23h-porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)- BLC 1010 BLC-1010 BLC1010 chlorin A6 chlorin e6 chlorin e6 bis-N-methylglucamine salt chlorin e6, sodium salt, (2S-trans)-isomer chlorin e6, tripotassium salt, (2S-trans)-isomer chlorin e6, trisodium salt, (2S-trans)-isomer chlorin e6-2.5 N-methyl-D-glucamine chlorin e6-polyvinylpyrrolidone chlorine A6 chlorine e6 fotolon photochlorine Photolon phytochlorin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.